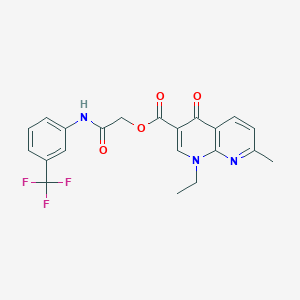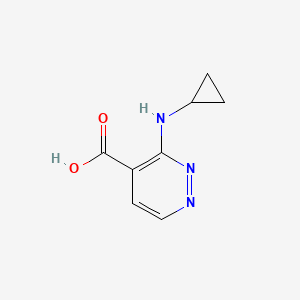
3-(Cyclopropylamino)pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a powder at room temperature . Its molecular weight is 179.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Heterocyclization in Organic Chemistry
2-Acylamino-3-chloroacrylonitriles, derivatives of carboxylic acids, have shown significant potential in cyclization reactions to produce various heterocyclic compounds, including pyrazoles and pyridazines. These derivatives offer promising pathways for synthesizing new classes of compounds with potential applications in medicinal chemistry and drug development (Popil’nichenko, Brovarets, & Drach, 2004).
Cycloaddition for Pyridazine Derivatives
Donor-acceptor cyclopropanes, when reacted with hydrazonyl chlorides in the presence of a Lewis acid, afford tetrahydropyridazines. This [3 + 3]-cycloaddition process enables the rapid synthesis of structurally diverse pyridazine derivatives, highlighting an efficient method for expanding the chemical space in drug discovery (Garve, Petzold, Jones, & Werz, 2016).
Anticancer Potential
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from pyrazines, has revealed compounds with mitotic inhibition properties and significant antitumor activity. These findings suggest a path forward for the development of new anticancer agents targeting cell division processes (Temple, Rose, Comber, & Rener, 1987).
Novel Indolylpyridazinone Derivatives with Antibacterial Activity
The reaction of specific carboxylic acids with indole and various reagents leads to the creation of pyridazinone derivatives with demonstrated antibacterial properties. This research underlines the potential of structurally novel pyridazinone compounds in the development of new antibacterial agents (Abubshait, 2007).
Glycosides from Marine-Derived Streptomyces
Cyclohexapeptides containing pyridazine derivatives, isolated from marine sponge-derived Streptomyces, have shown significant antiproliferative activity against various human cancer cell lines. This discovery opens new avenues for the development of marine natural product-based anticancer drugs (Zhao, Xia, Liu, Cui, Fu, & Zhu, 2022).
Brönsted Acid-mediated Annulations
The use of 1-cyanocyclopropane-1-carboxylates in annulation reactions with arylhydrazines, catalyzed by Brönsted acids, provides a novel method for synthesizing pyrazole derivatives. This technique highlights the importance of three-membered ring transformations in constructing complex molecules with potential biological activities (Xue, Liu, Qing, & Wang, 2016).
Antibacterial Activity of Pyridazinone Derivatives
Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the role of specific substituents in enhancing efficacy. This research emphasizes the therapeutic potential of pyridazinone derivatives in combating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(cyclopropylamino)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXWTDVPWORQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)pyridazine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

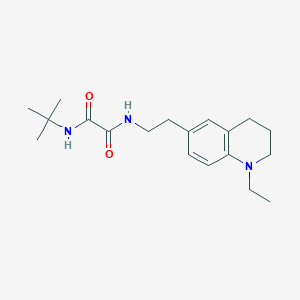
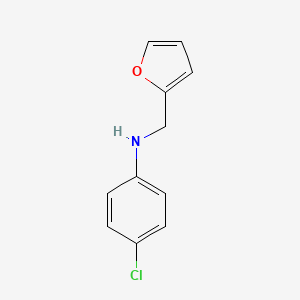
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)
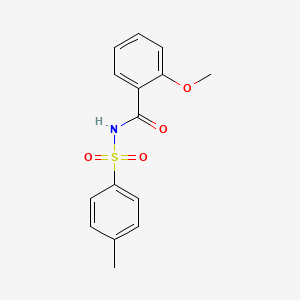
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
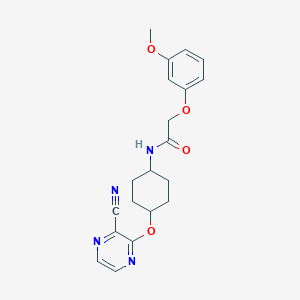
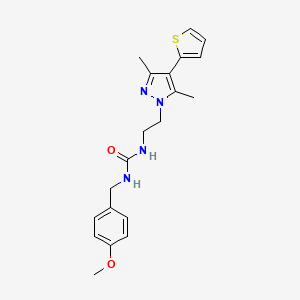
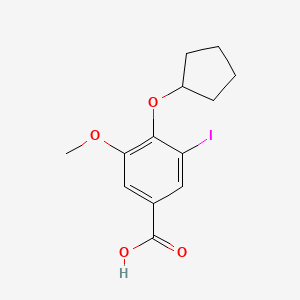
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2562162.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)
